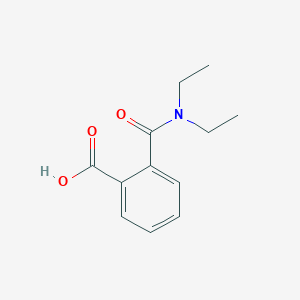

2-(Diethylcarbamoyl)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Diethylcarbamoyl)benzoic acid is a chemical compound that is a derivative of benzoic acid. It is known for its role as a metabolite of N,N-diethyl-m-toluamide (DEET), which is a common active ingredient in insect repellents . This compound has garnered interest due to its various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with diethylamine. One common method is the reaction of 2-chlorobenzoic acid with diethylamine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

化学反应分析

Types of Reactions

2-(Diethylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

Nucleophilic Acyl Substitution: This reaction involves the substitution of the carboxyl group with nucleophiles such as amines or alcohols.

Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters.

Reduction: Reduction of the carboxyl group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Acyl Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) are used to activate the carboxyl group.

Esterification: Acid catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

Nucleophilic Acyl Substitution: Formation of amides or esters depending on the nucleophile used.

Esterification: Formation of esters such as ethyl 2-(diethylcarbamoyl)benzoate.

Reduction: Formation of 2-(diethylcarbamoyl)benzyl alcohol.

科学研究应用

2-(Diethylcarbamoyl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its role as a metabolite of DEET and its effects on biological systems.

Medicine: Investigated for its potential therapeutic properties and its role in drug metabolism.

Industry: Used in the production of insect repellents and other chemical products.

作用机制

The mechanism of action of 2-(Diethylcarbamoyl)benzoic acid involves its interaction with various molecular targets. As a metabolite of DEET, it is known to bind to specific receptors in insects, disrupting their normal behavior and deterring them from biting . The compound may also interact with enzymes involved in metabolic pathways, influencing their activity and leading to various biological effects .

相似化合物的比较

2-(Diethylcarbamoyl)benzoic acid can be compared to other benzoic acid derivatives such as:

3-(Diethylcarbamoyl)benzoic acid: Another metabolite of DEET with similar properties.

2-(Diethylcarbamoyl)benzyl alcohol: A reduced form of the compound with different chemical properties.

N,N-Diethyl-m-toluamide (DEET): The parent compound from which this compound is derived.

The uniqueness of this compound lies in its specific structure and its role as a key metabolite of DEET, making it an important compound for studying the effects of insect repellents and their metabolites .

生物活性

2-(Diethylcarbamoyl)benzoic acid, also known as diethylcarbamoyl benzoic acid (DCBA), is a compound that has gained attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in various fields, particularly in pharmacology and toxicology.

Chemical Structure and Properties

This compound is characterized by its benzoic acid backbone with a diethylcarbamoyl substituent. The structure can be represented as follows:

This compound exhibits properties that may influence its biological activity, including lipophilicity and the ability to form hydrogen bonds.

Biological Activity Overview

The biological activity of DCBA has been studied in several contexts, including its role as a metabolite of N,N-diethyl-m-toluamide (DEET), a widely used insect repellent. Research suggests that DCBA may have implications in cardiovascular health and potential neurotoxic effects.

1. Metabolism and Toxicity

DCBA is primarily recognized as a metabolite of DEET. Studies have shown that exposure to DEET can lead to detectable levels of DCBA in urine, indicating systemic absorption and metabolism. A study involving participants from the National Health and Nutrition Examination Survey (NHANES) revealed associations between urinary concentrations of DCBA and cardiovascular disease (CVD) outcomes, suggesting a possible link between DEET exposure and adverse health effects .

2. Cardiovascular Effects

Research has indicated that higher urinary concentrations of DCBA correlate with increased risk factors for cardiovascular diseases. Specifically, logistic regression analyses adjusted for various confounding factors demonstrated a significant association between DCBA levels and CVD risk, highlighting the need for further investigation into the compound's potential cardiotoxicity .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting that DCBA may interact with enzymes critical for cardiovascular function.

- Neurotoxicity : Evidence from animal studies indicates that exposure to high levels of DEET may result in neurotoxic symptoms, potentially linked to its metabolites like DCBA .

Case Study 1: Cardiovascular Risk Assessment

A population-based study assessed the relationship between urinary DCBA levels and cardiovascular health among adults aged 30 years and older. The study found that individuals with higher concentrations of DCBA had an increased risk of developing coronary heart disease (CHD), emphasizing the need for monitoring exposure levels in populations using DEET-containing products .

Case Study 2: Neurotoxic Effects

In another investigation focused on occupational exposure to DEET, several cases were reported where individuals exhibited symptoms such as hypotension and neurological disturbances after high-dose exposure. These findings suggest that metabolites like DCBA may contribute to these adverse effects through mechanisms involving central nervous system toxicity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Carbamate derivative | Potential cardiotoxicity | Metabolite of DEET |

| Diethylcarbamate | Carbamate | Enzyme inhibition | Used in various organic reactions |

| N,N-Diethyl-m-toluamide | Insect repellent | Neurotoxic effects | Parent compound of DCBA |

属性

CAS 编号 |

4166-52-3 |

|---|---|

分子式 |

C12H15NO3 |

分子量 |

221.25 g/mol |

IUPAC 名称 |

2-(diethylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) |

InChI 键 |

JTRKMJYNFCVDEH-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)C(=O)C1=CC=CC=C1C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。